molecular formula C13H18N2O3 B2431558 (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate CAS No. 1881275-91-7

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

Cat. No.: B2431558
CAS No.: 1881275-91-7
M. Wt: 250.298
InChI Key: JLHGVBVBEFSEEY-LBPRGKRZSA-N
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Description

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (CAS 317365-31-4) is a chiral morpholine derivative serving as a versatile synthetic intermediate and building block in pharmaceutical research and medicinal chemistry . The morpholine ring is a ubiquitous pharmacophore in drug discovery, featured in over 100 known drugs due to its ability to improve aqueous solubility of lipophilic scaffolds and influence the pharmacokinetic properties of lead compounds . This (S)-configured compound, with its reactive aminomethyl and carboxylate functional groups, is particularly valuable for constructing more complex molecules targeting a wide range of biological activities. Morpholine derivatives are extensively researched for their applications as analgesics, anti-inflammatory agents, anticancer drugs, antidepressants, HIV-protease inhibitors, and antimicrobial agents . Furthermore, its utility is demonstrated in the synthesis of potent inhibitors of critical enzymatic targets, such as the deubiquitinating enzyme USP1/UAF1, which is a promising target in oncology research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle all chemicals with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

benzyl (2S)-2-(aminomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHGVBVBEFSEEY-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-(aminomethyl)morpholine and benzyl chloroformate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under basic conditions, often using a base like triethylamine or sodium carbonate.

    Procedure: The (S)-2-(aminomethyl)morpholine is reacted with benzyl chloroformate to form the desired product, this compound. The reaction is typically monitored by thin-layer chromatography (TLC) and the product is purified by column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is often isolated by crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Various nucleophiles (amines, thiols), organic solvents like dichloromethane.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: (S)-2-(aminomethyl)morpholine-4-methanol.

    Substitution: Derivatives with different substituents replacing the benzyl group.

Scientific Research Applications

Chemistry

  • Building Block in Synthesis : (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development and agrochemicals. Its ability to undergo various chemical reactions makes it an essential component in synthetic pathways.

Biology

  • Biological Activity : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it may interact with neurotransmitter systems, potentially influencing cognitive and mood-related pathways.
  • Mechanism of Action : Its mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of metabolic enzymes critical for disease progression.

Medicine

  • Drug Development : The compound is investigated as an intermediate in the synthesis of drugs targeting neurological disorders and infections. Its chiral nature allows for selective interactions with biological targets, enhancing therapeutic efficacy.
  • Therapeutic Applications : Ongoing research aims to explore its potential as a therapeutic agent in treating various diseases, including cancer and neurological conditions.

Industry

  • Production of Specialty Chemicals : this compound is utilized in producing specialty chemicals and materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of related compounds containing the aminomethyl moiety. For instance:

  • Cytotoxic Effects : Derivatives of morpholine compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving inhibition of receptor tyrosine kinases, which are critical in cancer progression .
  • Neuropharmacological Studies : Investigations into the interactions of this compound with neurotransmitter systems suggest its potential role as a modulator in cognitive functions .

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

    (S)-2-(aminomethyl)morpholine: A precursor in the synthesis of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate.

    Benzyl morpholine-4-carboxylate: A non-chiral analog with similar structural features but lacking the chiral center.

    N-benzylmorpholine: A compound with a benzyl group attached to the nitrogen atom of the morpholine ring.

Uniqueness: this compound is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s interaction with biological targets, leading to distinct pharmacological and biochemical effects compared to its non-chiral or differently substituted analogs.

Biological Activity

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral compound that has attracted attention due to its potential biological activities, particularly in pharmacology. This compound features a morpholine ring and is characterized by a benzyl group and an aminomethyl substituent, along with a carboxylate functional group. The specific stereochemistry of this compound plays a crucial role in its interactions with biological targets, influencing its pharmacodynamics and pharmacokinetics.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 219.29 g/mol
  • Functional Groups : Morpholine ring, benzyl group, carboxylate

The hydrochloride salt form of this compound enhances its solubility in water, making it suitable for various biological applications.

Research indicates that this compound interacts with neurotransmitter systems, potentially influencing cognitive and mood-related pathways. Its structural features suggest that it may act on specific receptors or enzymes involved in these biological processes. Understanding these interactions is essential for elucidating the compound's therapeutic potential.

Pharmacological Effects

Anticancer Potential

Recent investigations into related compounds have highlighted their potential as anticancer agents. For instance, several derivatives containing the aminomethyl moiety exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of receptor tyrosine kinases, which are critical in cancer progression .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding how structural variations influence biological activity. For this compound, modifications to the morpholine ring or the benzyl group could significantly alter its binding affinity and selectivity towards various biological targets.

Comparison with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
2-MethylmorpholineMorpholine ring with methyl substitutionUsed as a solvent; potential in organic synthesis
N-BenzylmorpholineMorpholine ring with benzyl groupPotential use as an analgesic
Morpholin-4-carboxylic acidCarboxylic acid on morpholineExplored for anti-inflammatory properties
(R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylateEnantiomeric variantDifferent pharmacological profile

The unique stereochemistry of this compound contributes to its distinct biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antiviral Studies : Research on aminomethyl-benzamide derivatives has shown significant inhibitory effects against Ebola virus entry, suggesting that similar structural motifs may confer antiviral properties .
  • Anticancer Research : Compounds designed with the aminomethyl fragment demonstrated potent inhibitory activity against receptor tyrosine kinases associated with various cancers. For instance, certain derivatives achieved over 90% inhibition at low concentrations against specific cancer cell lines .

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